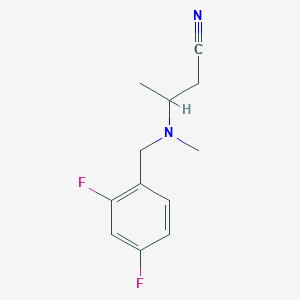

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile

Descripción

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile is a nitrile-containing tertiary amine derivative featuring a 2,4-difluorobenzyl substituent. The compound’s structure combines a flexible butanenitrile backbone with a fluorinated aromatic moiety, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Propiedades

Fórmula molecular |

C12H14F2N2 |

|---|---|

Peso molecular |

224.25 g/mol |

Nombre IUPAC |

3-[(2,4-difluorophenyl)methyl-methylamino]butanenitrile |

InChI |

InChI=1S/C12H14F2N2/c1-9(5-6-15)16(2)8-10-3-4-11(13)7-12(10)14/h3-4,7,9H,5,8H2,1-2H3 |

Clave InChI |

LTCUGWAVOCYJGF-UHFFFAOYSA-N |

SMILES canónico |

CC(CC#N)N(C)CC1=C(C=C(C=C1)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile typically involves the reaction of 2,4-difluorobenzylamine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with a butanenitrile derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Actividad Biológica

3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile is C12H14F2N2, characterized by a butanenitrile backbone, a difluorobenzyl group, and a methylamino substituent. The presence of the nitrile group allows for various chemical reactivity, while the difluorobenzyl moiety can influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F2N2 |

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile |

| CAS Number | Not yet assigned |

The biological activity of this compound is primarily attributed to its interaction with various receptors and transporters. Notably, compounds similar to 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile have shown significant interactions with serotonin transporters, suggesting potential applications in treating psychiatric disorders such as depression and anxiety disorders.

Additionally, research indicates that derivatives of this compound may act as TLR7 agonists, which are relevant in cancer immunotherapy and infectious disease treatments. The ability of the difluorobenzyl group to participate in electrophilic aromatic substitution reactions enhances the compound's reactivity towards biological targets.

Neuropharmacological Studies

Studies on related compounds have demonstrated their efficacy as selective serotonin reuptake inhibitors (SSRIs). For instance, a study reported that certain derivatives exhibited high binding affinity to serotonin transporters, which is crucial for mood regulation . This suggests that 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile could be developed as a therapeutic agent targeting mood disorders.

Case Studies

- Serotonin Transporter Interaction : A study highlighted that derivatives similar to 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile showed promising in vitro binding affinities towards the serotonin transporter (SERT). These interactions are critical for developing new antidepressants .

- TLR7 Agonism : Research has indicated that compounds with similar structures can act as TLR7 agonists. This activity is significant for enhancing immune responses against cancer cells and viral infections.

Synthesis Methods

The synthesis of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile can be achieved through several chemical routes. A typical synthetic pathway involves:

- Formation of the Butanenitrile Backbone : Starting from readily available precursors, the butane chain is constructed.

- Introduction of the Difluorobenzyl Group : This can be achieved through nucleophilic substitution reactions.

- Amine Functionalization : The methylamino group is introduced via reductive amination or similar methods.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile?

Answer:

A typical route involves reductive amination between 2,4-difluorobenzylamine and a suitable nitrile precursor. For example, cyano sodium borohydride (NaBH3CN) is often used in methanol/acetic acid mixtures to facilitate the reduction of imine intermediates, as demonstrated in analogous syntheses of fluorinated amines . Key steps include:

- Imine formation : Reacting 2,4-difluorobenzylamine with a ketone or aldehyde precursor (e.g., 3-oxobutanenitrile).

- Reduction : NaBH3CN in acidic conditions (e.g., acetic acid/methanol) to stabilize the intermediate and prevent over-reduction .

- Purification : Liquid-liquid extraction (ethyl acetate/brine) followed by anhydrous sodium sulfate drying and vacuum distillation .

Basic: How can researchers optimize purification protocols for this compound?

Answer:

Purification challenges arise due to polar nitrile and amine functionalities. Recommended steps:

- Extraction : Use ethyl acetate for organic phase separation, washing with saturated sodium bicarbonate to remove acidic impurities .

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to resolve unreacted starting materials.

- Crystallization : If the compound is crystalline, recrystallization from ethanol/water mixtures improves purity.

Advanced: What spectroscopic techniques are critical for confirming the stereoelectronic effects of fluorine substitution?

Answer:

Fluorine atoms influence electronic properties and conformational stability. Key methods include:

- ¹⁹F NMR : Detects chemical shift differences (δ ~ -110 to -120 ppm for aromatic fluorines) and coupling constants (e.g., [³]JFH for meta-fluorine interactions) .

- X-ray crystallography : Resolves spatial arrangements of the difluorobenzyl group and nitrile moiety, as seen in structurally related fluorinated amines .

- IR spectroscopy : Confirms nitrile C≡N stretching (~2240 cm⁻¹) and amine N-H stretches (if present).

Advanced: How can researchers address discrepancies in synthetic yield calculations during scale-up?

Answer:

Yield anomalies (e.g., >100% in crude products ) often stem from residual solvents or incomplete drying. Mitigation strategies:

- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to assess purity.

- Thermogravimetric analysis (TGA) : Detect solvent residues under nitrogen atmosphere.

- Mass balance audits : Track losses during extraction and filtration steps.

Advanced: What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Answer:

Stability studies are critical for biological applications (e.g., enzyme inhibition assays ):

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV at 210–260 nm.

- Oxidative stress testing : Expose to hydrogen peroxide (0.3% v/v) and analyze by LC-MS for nitrile oxidation byproducts (e.g., amides or carboxylic acids).

- Long-term storage : Assess solid-state stability at 4°C, 25°C, and 40°C under inert atmosphere (N2) for 6–12 months .

Advanced: How does the 2,4-difluorobenzyl group influence binding affinity in target proteins?

Answer:

Fluorine’s electronegativity and van der Waals radius enhance binding through:

- Hydrophobic interactions : Fluorine atoms fill protein pockets (e.g., in kinase or GPCR targets) without steric hindrance .

- Dipole stabilization : Polar C-F bonds stabilize interactions with backbone amides or π-systems (e.g., tyrosine residues).

- Metabolic resistance : Fluorination reduces oxidative metabolism, as shown in fluorinated protease inhibitors .

Advanced: What analytical techniques validate purity when vendor data is unavailable?

Answer:

Independent verification is essential. Combine:

- HPLC-ELSD : Evaporative light scattering detection quantifies non-UV-active impurities.

- High-resolution MS : Confirm molecular ion ([M+H]⁺) and rule out isotopic anomalies (e.g., chlorine adducts).

- Elemental analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .

Advanced: How can researchers design SAR studies to optimize the methylamino-nitrile moiety?

Answer:

Structure-activity relationship (SAR) strategies include:

- Isosteric replacements : Swap nitrile (-CN) with carboxyl (-COOH) or amide (-CONH2) groups to probe hydrogen bonding.

- Methyl group modulation : Synthesize ethyl, cyclopropyl, or deuterated analogs to assess steric and metabolic effects.

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with fluorinated scaffolds .

Advanced: What safety precautions are critical during large-scale synthesis?

Answer:

- Nitrile handling : Use fume hoods and respirators (cyanide toxicity risk).

- Fluorinated waste disposal : Neutralize with calcium hydroxide before incineration.

- Exothermic reactions : Monitor temperature during NaBH3CN additions to avoid runaway reactions .

Advanced: How can contradictory bioactivity data from different assays be resolved?

Answer:

Discrepancies may arise from assay conditions (pH, solvent, protein source). Solutions:

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives/negatives.

- Protease inhibition profiling : Compare activity against related enzymes (e.g., serine vs. cysteine proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.